
4-(Indolin-1-yl)-3-methylaniline
Descripción general
Descripción
“4-(2,3-Dihydro-1H-indol-1-YL)-3-methylphenylamine” is an organic compound that belongs to the family of indole derivatives . Indole derivatives are known for their diverse biological activities and have been found in many important synthetic drug molecules .
Synthesis Analysis
The synthesis of related compounds often focuses on developing new synthetic pathways. For example, the synthesis of analog compounds has been achieved through standard procedures, demonstrating their potential as building blocks in organic synthesis .Mecanismo De Acción
Target of Action
It is known that indole derivatives, which include 4-(2,3-dihydro-1h-indol-1-yl)-3-methylphenylamine, bind with high affinity to multiple receptors . This suggests that 4-(2,3-Dihydro-1H-indol-1-YL)-3-methylphenylamine may interact with various biological targets, potentially leading to a range of biological activities.
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . It is plausible that 4-(2,3-Dihydro-1H-indol-1-YL)-3-methylphenylamine interacts with its targets in a similar manner, altering their function and leading to downstream effects.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it is likely that 4-(2,3-Dihydro-1H-indol-1-YL)-3-methylphenylamine impacts multiple biochemical pathways, leading to a variety of downstream effects.
Result of Action
Given the diverse biological activities associated with indole derivatives , it is likely that 4-(2,3-Dihydro-1H-indol-1-YL)-3-methylphenylamine induces a range of molecular and cellular effects.
Análisis Bioquímico
Biochemical Properties
4-(2,3-Dihydro-1H-indol-1-YL)-3-methylphenylamine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with receptor-interacting protein kinase 1 (RIPK1), inhibiting its activity and protecting cells from necroptosis . This interaction is crucial for its potential therapeutic applications in preventing tumor metastasis and protecting vascular endothelial cells from necrotic cell death .
Cellular Effects
4-(2,3-Dihydro-1H-indol-1-YL)-3-methylphenylamine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including 4-(2,3-Dihydro-1H-indol-1-YL)-3-methylphenylamine, have been reported to exhibit antiviral, anti-inflammatory, anticancer, and antioxidant activities . These effects are mediated through interactions with multiple receptors and enzymes, leading to changes in cellular responses and metabolic activities .
Molecular Mechanism
The molecular mechanism of 4-(2,3-Dihydro-1H-indol-1-YL)-3-methylphenylamine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific receptors and enzymes, modulating their activity and leading to downstream effects on cellular processes. For instance, its interaction with RIPK1 results in the inhibition of necroptosis and protection of cells from necrotic cell death . Additionally, it may influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(2,3-Dihydro-1H-indol-1-YL)-3-methylphenylamine change over time. Its stability and degradation can impact its long-term effects on cellular function. Studies have shown that indole derivatives, including 4-(2,3-Dihydro-1H-indol-1-YL)-3-methylphenylamine, exhibit stable pharmacokinetic properties and maintain their activity over extended periods
Dosage Effects in Animal Models
The effects of 4-(2,3-Dihydro-1H-indol-1-YL)-3-methylphenylamine vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. For example, indole derivatives have been shown to have dose-dependent effects on various biological activities, including antiviral and anticancer properties . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential toxicity.
Metabolic Pathways
4-(2,3-Dihydro-1H-indol-1-YL)-3-methylphenylamine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. Indole derivatives are known to participate in metabolic processes such as the degradation of tryptophan and the synthesis of bioactive compounds . Understanding these pathways is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 4-(2,3-Dihydro-1H-indol-1-YL)-3-methylphenylamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For instance, indole derivatives have been shown to interact with transport proteins, facilitating their uptake and distribution within cells . This property is essential for their bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 4-(2,3-Dihydro-1H-indol-1-YL)-3-methylphenylamine affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Indole derivatives have been reported to localize in various subcellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . This localization is crucial for their interactions with specific biomolecules and their overall biological activity.
Propiedades
IUPAC Name |
4-(2,3-dihydroindol-1-yl)-3-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2/c1-11-10-13(16)6-7-14(11)17-9-8-12-4-2-3-5-15(12)17/h2-7,10H,8-9,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYTIDWCDBQFLGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)N2CCC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


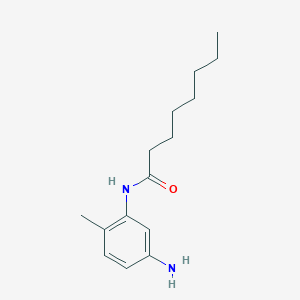


![4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}piperidine](/img/structure/B1386037.png)
![N-[2-(2-thienyl)ethyl]cyclopropanamine](/img/structure/B1386038.png)


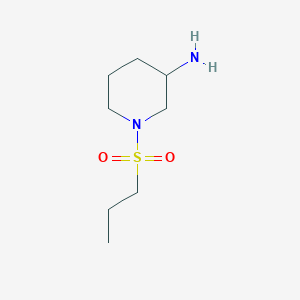
![1-[5-Fluoro-2-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B1386043.png)
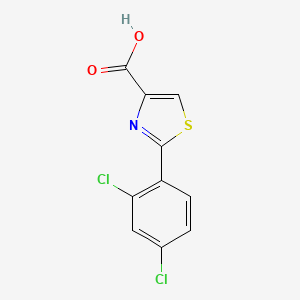
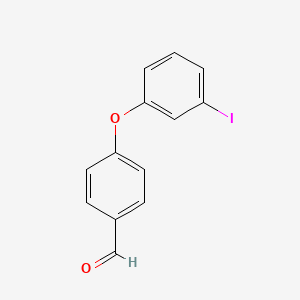
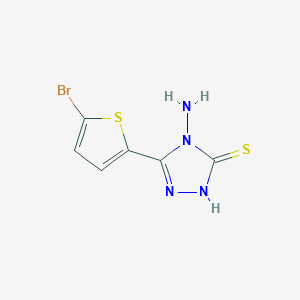
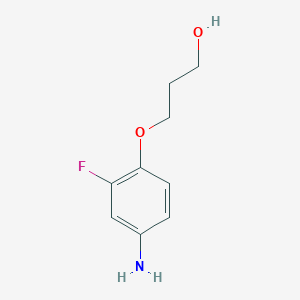
amine](/img/structure/B1386053.png)
